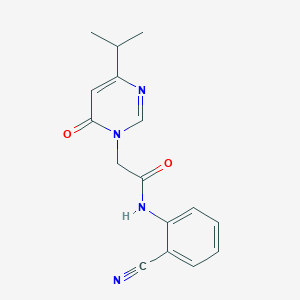

N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

描述

属性

IUPAC Name |

N-(2-cyanophenyl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-11(2)14-7-16(22)20(10-18-14)9-15(21)19-13-6-4-3-5-12(13)8-17/h3-7,10-11H,9H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFVAOJQBCSADZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between an appropriate β-keto ester and a guanidine derivative under acidic or basic conditions.

Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Attachment of the Cyanophenyl Group: The cyanophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a suitable cyanophenyl halide reacts with the pyrimidinone intermediate.

Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine or the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl or acetamide groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

生物活性

N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to detail the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of approximately 272.32 g/mol. The structure features a cyanophenyl group and an oxopyrimidine moiety, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and antimicrobial properties. The following sections summarize the key findings related to its biological activity.

Anti-inflammatory Activity

Recent studies have demonstrated the anti-inflammatory potential of compounds with similar structures. For instance, JMPR-01, a compound structurally related to this compound, was shown to significantly reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures at non-cytotoxic concentrations. In vivo studies using CFA-induced paw edema models indicated a significant reduction in edema comparable to dexamethasone controls .

Table 1: Summary of Anti-inflammatory Effects

| Compound | Model Used | Dose (mg/kg) | Edema Reduction (%) | Cytokine Inhibition |

|---|---|---|---|---|

| JMPR-01 | CFA-induced paw edema | 100 | Significant | IL-1β, TNFα |

| Dexamethasone | CFA-induced paw edema | 10 | High | IL-1β, TNFα |

Molecular Docking Studies

Molecular docking studies have been conducted to identify potential targets for this compound. These studies suggest that the compound may interact with key enzymes involved in inflammatory pathways, such as COX-2 and iNOS. This interaction could explain its observed anti-inflammatory effects .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of similar compounds:

- Case Study on Inflammation : A study involving JMPR-01 showed that at doses of 5 mg/kg, leukocyte migration was reduced by up to 90.5% in peritonitis models, indicating strong anti-inflammatory properties .

- Insecticidal Activity : Research on cyanoacetamide derivatives indicated effective insecticidal action against agricultural pests, suggesting that structural modifications can enhance biological activity against specific targets .

相似化合物的比较

Structural Features and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:

Key Observations :

- Heterocycles: The target’s pyrimidinone core contrasts with pyridazine () and naphthyridine ().

- Aromatic Rings: The 2-cyanophenyl group introduces strong electron-withdrawing effects, unlike dichlorophenyl () or sulfonamide-substituted phenyl (). This could influence π-π stacking or solubility.

Key Observations :

- High yields (79–80%) in analogs suggest efficient synthetic routes for acetamide derivatives. The target compound may follow similar protocols but with adjusted reagents.

- highlights sodium methylate-mediated alkylation as a common strategy for thiopyrimidines, which could apply to the target’s pyrimidinone core .

Physical and Analytical Properties

Key Observations :

- The high melting point of ’s compound (230°C) may arise from strong hydrogen bonding (thioamide) and crystalline packing. The target’s isopropyl group could lower melting points due to steric hindrance.

- NMR data for analogs provide benchmarks for verifying the target’s structure, particularly –NH and aromatic proton shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。